N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
- The asymmetric hydrovinylation process is utilized to convert 1-methylenetetralines into 3,3-disubstituted oxindoles and subsequently to pyrrolidinoindolines, highlighting the importance of such compounds in organic synthesis and the potential for creating enantiopure benzomorphans (Lim & RajanBabu, 2011).
Arylsulfonamide Derivatives
- Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines are synthesized as α1-adrenoceptor antagonists, indicating the significance of such compounds in developing medications with a uroselective profile (Rak et al., 2016).
Benzothiazepines and Benzoxazepines Synthesis
- Synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations of specific pyrrolidinones and isoindolinones highlights the application of these processes in creating compounds that may have pharmacological relevance (Katritzky et al., 2001).
Antagonist Interaction with CB1 Cannabinoid Receptor
- Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor shed light on the structural requirements for binding and antagonistic activity, which is crucial for the development of therapies targeting cannabinoid receptors (Shim et al., 2002).
Organocatalytic Synthesis
- The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the potential for creating compounds with high enantiopurity and structural diversity, which are important in medicinal chemistry and drug discovery (Chen et al., 2009).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNZBSKDSJOPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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